3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Overview
Description
“3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones . These compounds are known for their broad spectrum antibacterial activity and reasonable antifungal activity .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-4(3H)-ones has been optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found using DMF as a solvent, I2 (10 mol%), and a 30 minutes reaction time compared to 15 hours for classic conventional heating .Scientific Research Applications
Synthesis and Chemical Properties
Pyridopyrimidines, including derivatives like "3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one", have been explored for their synthesis and chemical properties. Gelling and Wibberley (1969) discussed the syntheses and properties of pyrido[3,4-d]-pyrimidin-4(3H)-ones, highlighting methods to prepare them from 3-aminopyridine-4-carboxylic acids and their reactivity with amines to yield corresponding pyrido[3,4-d]pyrimidines or intermediate 3-aminopyridine-4-carboxamides (Gelling & Wibberley, 1969).
Green Chemistry Applications
The application of green chemistry principles in synthesizing pyrido[2,3-d]pyrimidine derivatives showcases an eco-friendly approach to chemical synthesis. Mohsenimehr et al. (2014) described a one-pot synthesis method using HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst under solvent-free conditions, which is an environmentally benign method for producing these compounds (Mohsenimehr et al., 2014).
Biomedical Applications
The exploration of pyrido[2,3-d]pyrimidine derivatives in biomedical research highlights their potential in drug development and therapeutic applications. Jubete et al. (2019) reviewed the synthetic methods and biomedical applications of pyrido[2,3-d]pyrimidin-7(8H)-ones, underlining their significance as ligands for several receptors in the body due to their structural similarity to nitrogen bases present in DNA and RNA (Jubete et al., 2019).
Antimicrobial and Anticancer Research
Investigations into the antimicrobial and anticancer properties of pyrido[2,3-d]pyrimidine derivatives reveal their potential as therapeutic agents. Kumar et al. (2007) synthesized various pyrido[2,3-d]pyrimidines and their ribofuranosides, examining their antimicrobial activities, which indicates their potential utility in developing new antimicrobial compounds (Kumar et al., 2007).
Mechanism of Action
Target of Action
The primary targets of “3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one” are various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with its targets by inhibiting their activities. This inhibition disrupts the normal functioning of these targets, leading to changes in the cellular processes they control .
Biochemical Pathways
The affected pathways include those controlled by the above-mentioned targets. These pathways are involved in various cellular processes, including cell growth, proliferation, and survival. Disruption of these pathways by “this compound” can lead to the death of cancer cells .
Pharmacokinetics
Similar compounds have been found to have good traditional drug-like properties . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and proliferation. This can lead to the death of cancer cells and a reduction in the size of tumors .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For example, the presence of other compounds can affect its stability and efficacy. Additionally, the physiological environment within the body, such as pH and temperature, can also impact its action .
Biochemical Analysis
Biochemical Properties
3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain protein kinases, which are crucial for cell signaling and regulation . Additionally, it exhibits antimicrobial activity by interacting with bacterial enzymes, thereby disrupting their metabolic processes . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival . By altering the activity of this pathway, this compound can induce changes in gene expression, leading to altered cellular responses. Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression levels of specific genes, thereby influencing cellular function and behavior .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell proliferation and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . These interactions can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can affect metabolic flux by inhibiting key metabolic enzymes, thereby altering the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and metabolic processes . The subcellular localization of this compound is therefore a key determinant of its biological effects.
Properties
IUPAC Name |
3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-3-5-13-6-12-8-7(9(13)14)2-1-4-11-8/h1-2,4,6H,3,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFWAKACNNFZJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN(C2=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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